Monoolein-d5

Small-Angle Neutron Scattering Membrane Protein Crystallization Lipidic Cubic Phase

Uncorrected matrix effects compromise endogenous monoolein quantification in lipidomics. Monoolein-d5 (CAS 565183-24-6) provides a definitive +5 Da mass shift for precise LC-MS/MS internal standardization. • Eliminates matrix-effect bias in targeted lipidomics assays for reliable concentration data • Enables SANS contrast-matching for direct membrane protein observation (~100-fold background reduction vs. protonated lipid) • ≥98% purity with verified pentadeuterated glycerol backbone ensures batch-to-batch reproducibility

Molecular Formula C21H40O4
Molecular Weight 361.6 g/mol
CAS No. 565183-24-6
Cat. No. B587898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoolein-d5
CAS565183-24-6
Synonyms(9Z)-9-Octadecenoic Acid 2,3-Dihydroxypropyl Ester-d5;  1-Mono(cis-9-octacenoyl)_x000B_glycerol-d5;  1-Monoolein-d5;  2,3-Dihydroxypropyl Oleate-d5;  Danisco MO 90-d5;  Glycerol 1-Oleate-d5;  Glycerol α-cis-9-Octadecenate-d5;  Glyceryl Monooleate-d5;  Rylo MG 19-d
Molecular FormulaC21H40O4
Molecular Weight361.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
InChIKeyRZRNAYUHWVFMIP-FNKKQMTJSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoolein-d5 – Stable Isotope-Labeled Lipid for LC-MS/MS and SANS


2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate, CAS 565183-24-6, is a deuterium-labeled analog of monoolein, specifically bearing five deuterium atoms on the glycerol backbone. Its molecular formula is C21H35D5O4 with a molecular weight of 361.57 g/mol [1]. The compound, also referred to as rac 1-Oleoyl Glycerol-d5 or Monoolein-d5, serves as a stable isotope-labeled internal standard in mass spectrometry-based lipidomics for the precise quantification of endogenous monoolein, a key monoacylglycerol involved in lipid metabolism and signaling [2].

Stable isotope-labeled lipid for LC-MS/MS lipidomics
Pentadeuterated glycerol backbone for SANS contrast-matching
Internal standard for endogenous monoolein quantification

Why Unlabeled Monoolein Cannot Substitute


Generic, unlabeled monoolein (CAS 111-03-5) lacks the unique mass shift and neutron scattering properties conferred by the pentadeuterated glycerol moiety of 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate. This isotopic label is not a minor modification; it is the functional requirement for two critical research applications. Without the +5 Da mass increment, the compound cannot serve as a chemically identical, yet spectrometrically distinguishable, internal standard for accurate quantification in LC-MS/MS lipidomics, leading to uncorrected matrix effects and unreliable concentration data [1]. Furthermore, in small-angle neutron scattering (SANS), the deuterium label is essential for contrast-matching the lipid bilayer, a technique that suppresses background scattering from the lipid phase to enable direct observation of embedded membrane proteins. Unlabeled monoolein produces overwhelming background signal, making such experiments impossible [2].

Mass shift Unlabeled monoolein lacks the +5 Da mass increment, preventing spectrometric distinction from endogenous analyte in LC-MS/MS.
Matrix effect Without isotopic co-elution, matrix-effect correction is unreliable, leading to inaccurate quantification in lipidomics.
SANS contrast Protonated monoolein produces overwhelming background scattering; deuterium label is essential for lipid-phase contrast-matching.

Performance Comparison: Deuterated vs. Unlabeled Monoolein


SANS Contrast-Matching Efficiency

In small-angle neutron scattering (SANS) studies of membrane proteins reconstituted in lipidic cubic phases (LCP), the use of deuterated monoolein (dMO) dramatically reduces background scattering from the lipid matrix. This contrast-matching technique is essential for visualizing the embedded protein and detergent components. A direct comparison shows that LCP prepared from dMO in 100% D2O buffer reduced scattering intensity by two orders of magnitude compared to a non-contrast-matched LCP [1]. This quantitative reduction enables the direct study of protein distribution and behavior within the lipid bilayer, which is not feasible with standard, protonated monoolein (hMO).

SANS Contrast-Matching Efficiency
Head-to-head
Approximately 100-fold lower scattering signal from the lipid phase
Supports SANS contrast-matching workflow for membrane protein studies
LCP in 100% D2O buffer at 22°C; reported comparison context
Small-Angle Neutron Scattering Membrane Protein Crystallization Lipidic Cubic Phase

Mass Shift and Isotopic Purity for LC-MS/MS Quantification

The primary utility of 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate is as an internal standard for the quantification of monoolein in complex biological matrices via LC-MS/MS. The incorporation of five deuterium atoms results in a +5 Da mass shift relative to unlabeled monoolein (C21H40O4, MW 356.54 g/mol) . This mass difference is sufficient to provide a distinct m/z signal without isotopic overlap, allowing for co-elution and identical ionization efficiency while enabling the mass spectrometer to differentiate the standard from the endogenous analyte. A vendor specification for the related compound 2-Oleoyl Glycerol-[d5] states an isotopic purity of ≥98%, ensuring minimal interference from unlabeled analyte in the standard [1].

Mass Shift and Isotopic Purity
Class-level
+5 Da mass shift; reported isotopic purity ≥98% for class
Supports LC-MS/MS internal standard selection and method review
Purity specification from manufacturer typical data; verify lot-specific COA
Lipidomics LC-MS/MS Internal Standard

Application Scenarios for Monoolein-d5


MAG Profiling by Quantitative LC-MS/MS Lipidomics

This compound is the definitive internal standard for the accurate quantification of endogenous monoolein (1-oleoyl-rac-glycerol) in biological samples such as plasma, tissue homogenates, or cell cultures. The +5 Da mass shift allows for precise, matrix-effect-corrected measurements in targeted lipidomics assays, essential for studies on lipid metabolism, signaling, and disease biomarker discovery [1].

SANS with Contrast-Matched Lipidic Cubic Phases

For structural biology studies utilizing SANS, this deuterated lipid is required to form an LCP that is effectively 'invisible' to neutrons when hydrated with D2O. This contrast-matching technique, which reduces lipid background scattering by ~100-fold compared to protonated lipid, enables the direct, high-resolution study of membrane protein structure, orientation, and interactions within a native-like lipid environment [2].

Method Development for Food and Pharma Emulsifiers

This compound can serve as a high-purity, stable isotope-labeled internal standard for the development and validation of HPLC or LC-MS methods designed to quantify monoolein in food products, pharmaceutical formulations (e.g., lipid-based drug delivery systems), or emulsifier raw materials. Its use ensures method accuracy and reproducibility during quality control or regulatory submission processes.

Application
Selection Property
Validation Focus
MAG Profiling by Quantitative LC-MS/MS Lipidomics
Isotopic mass shift and co-elution behavior
Matrix-effect correction and method accuracy review
SANS with Contrast-Matched Lipidic Cubic Phases
Deuterium-label contrast for neutron scattering
Lipid-background suppression and protein signal interpretation
Method Development for Emulsifier Quantification
Stable isotope-labeled internal standard availability
Method validation documentation and reproducibility context

Technical Documentation Hub

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31 linked technical documents
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